molecular formula C10H14NO4- B3167264 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate CAS No. 91871-30-6

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate

Cat. No.: B3167264
CAS No.: 91871-30-6
M. Wt: 212.22 g/mol
InChI Key: YPTBJXMZVSFSJL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with prop-2-en-1-yloxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTBJXMZVSFSJL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10757513
Record name 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91871-30-6
Record name 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10757513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Reactant of Route 5
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.